molecular formula C6H12O3 B6305564 3,3-Dimethoxycyclobutan-1-ol CAS No. 1935266-62-8

3,3-Dimethoxycyclobutan-1-ol

Cat. No.: B6305564
CAS No.: 1935266-62-8
M. Wt: 132.16 g/mol
InChI Key: SVJAHCCZKKZMMK-UHFFFAOYSA-N
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Description

3,3-Dimethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O3 It is a cyclobutane derivative characterized by the presence of two methoxy groups and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethoxypropene with a suitable cyclizing agent, such as a Lewis acid, to form the cyclobutane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxycyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxycyclobutan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also modulate signaling pathways related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

  • 3,3-Dimethylcyclobutan-1-ol
  • 3,3-Diethoxycyclobutan-1-ol
  • 3,3-Dimethoxycyclopentan-1-ol

Comparison: Compared to its analogs, 3,3-Dimethoxycyclobutan-1-ol is unique due to the presence of methoxy groups, which can influence its reactivity and physical properties. The methoxy groups can enhance the compound’s solubility in organic solvents and affect its chemical behavior in various reactions .

Properties

IUPAC Name

3,3-dimethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJAHCCZKKZMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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